![molecular formula C10H17NO3Si B14374240 1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 90283-32-2](/img/structure/B14374240.png)
1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is a complex organic compound featuring a unique bicyclic structure. This compound is notable for its incorporation of silicon, oxygen, and nitrogen atoms within its bicyclic framework, which imparts distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the use of Grignard chemistry and enyne metathesis. The preparation of silicon-substituted 1,3-dienes is a crucial step in the synthesis. These dienes can be synthesized via Grignard reactions, where organosilanes are reacted with appropriate precursors . The resulting silicon-substituted dienes can then undergo Diels-Alder reactions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of Grignard chemistry and Diels-Alder reactions can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various types of chemical reactions, including:
Diels-Alder Reactions: The compound can participate in Diels-Alder reactions due to the presence of the 1,3-diene moiety.
Substitution Reactions: Silicon-containing compounds often undergo substitution reactions, particularly with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Diels-Alder Reactions: Typically involve dienophiles such as maleic anhydride or benzoquinone in solvents like benzene at elevated temperatures.
Substitution Reactions: Nucleophiles such as fluoride ions, methoxide ions, and Grignard reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Diels-Alder reactions yield cycloaddition adducts, while substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: Used in the study of silicon-containing organic compounds and their reactivity.
Biology and Medicine:
Industry: May be used in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its ability to participate in cycloaddition and substitution reactions. The silicon atom in the bicyclic structure can act as a Lewis acid, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the bicyclic framework .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.3]undecane: A related compound with a similar bicyclic structure but without the silicon, oxygen, and nitrogen atoms.
1,5-Diphosphabicyclo[3.3.3]undecane: Contains phosphorus atoms in the bicyclic framework, exhibiting different reactivity and properties.
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane: Another related compound with nitrogen and phosphorus atoms.
Uniqueness
1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is unique due to its incorporation of silicon, oxygen, and nitrogen atoms within the bicyclic structure. This combination imparts distinctive electronic and steric properties, making it a valuable compound for various chemical and industrial applications.
Propiedades
Número CAS |
90283-32-2 |
|---|---|
Fórmula molecular |
C10H17NO3Si |
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
1-buta-1,3-dienyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H17NO3Si/c1-2-3-10-15-12-7-4-11(5-8-13-15)6-9-14-15/h2-3,10H,1,4-9H2 |
Clave InChI |
QLHNPEIQMNKBIS-UHFFFAOYSA-N |
SMILES canónico |
C=CC=C[Si]12OCCN(CCO1)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


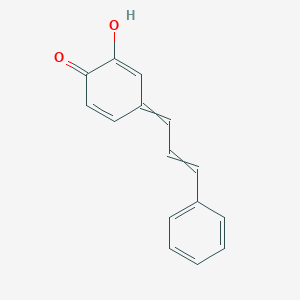

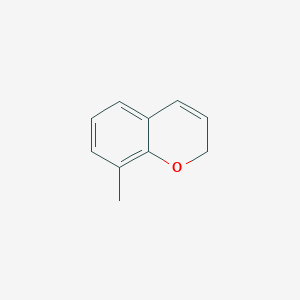

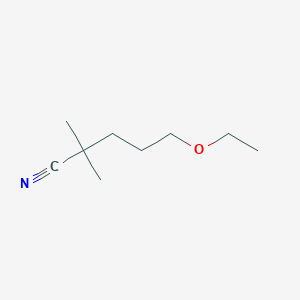
![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
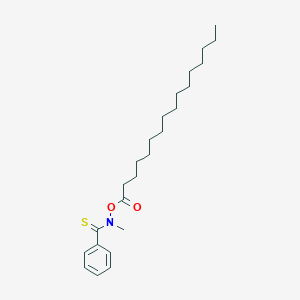
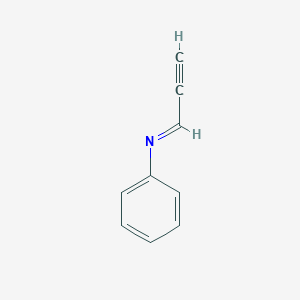
![N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14374204.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14374232.png)
![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)
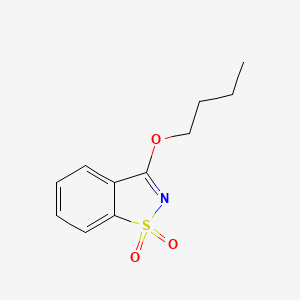
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
